molecular formula C14H13NO2 B13480509 Benzene, 1,1'-(2-nitroethylidene)bis- CAS No. 5582-87-6

Benzene, 1,1'-(2-nitroethylidene)bis-

Cat. No.: B13480509
CAS No.: 5582-87-6
M. Wt: 227.26 g/mol
InChI Key: VDNFXIRVUATOEG-UHFFFAOYSA-N
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Description

(2-Nitro-1-phenylethyl)benzene is an organic compound that belongs to the class of nitro compounds It consists of a benzene ring substituted with a nitro group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitro-1-phenylethyl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of phenylethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of (2-nitro-1-phenylethyl)benzene may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-1-phenylethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the benzene ring.

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of (2-amino-1-phenylethyl)benzene.

    Substitution: Formation of halogenated derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

Scientific Research Applications

(2-Nitro-1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-nitro-1-phenylethyl)benzene involves its interaction with molecular targets through its nitro and phenylethyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenylethyl group can influence the compound’s binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: A simpler nitro compound with a single nitro group attached to the benzene ring.

    Phenylethylamine: A compound with a phenylethyl group but lacking the nitro group.

    (2-Nitro-1-phenylethyl)amine: A related compound where the nitro group is reduced to an amino group.

Uniqueness

(2-Nitro-1-phenylethyl)benzene is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.

Properties

CAS No.

5582-87-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2-nitro-1-phenylethyl)benzene

InChI

InChI=1S/C14H13NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

VDNFXIRVUATOEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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